molecular formula C28H44Li4N7O16P3S B566076 BIo-11-dUTP tetralithium salt CAS No. 1221498-88-9

BIo-11-dUTP tetralithium salt

Cat. No. B566076
CAS RN: 1221498-88-9
M. Wt: 887.434
InChI Key: JFPMPMOERLEIOA-JXCQYTPOSA-J
Attention: For research use only. Not for human or veterinary use.
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Description

BIo-11-dUTP tetralithium salt, also known as Biotin-11-2’-deoxyuridine-5’-triphosphate, is a compound widely used for non-radioactive DNA labeling . It can be enzymatically incorporated into DNA via nick-translation, random priming, 3’-end terminal labeling, or in the process of PCR . The number “11” refers to the number of carbon atoms in the backbone of the linker between dUTP and biotin .


Molecular Structure Analysis

The molecular formula of BIo-11-dUTP tetralithium salt is C28H41Li4N6O17P3S . Its molecular weight is 886.5 g/mol . The InChI and SMILES strings provide a textual representation of the compound’s structure .


Physical And Chemical Properties Analysis

The compound is typically supplied as a 1 mM solution in a buffer of 10 mM TrisHCl, pH 7.5, 1 mM EDTA . It is stored at -20°C .

Mechanism of Action

Safety and Hazards

The safety data sheet for BIo-11-dUTP tetralithium salt provides detailed information on handling, storage, and disposal. It includes precautions such as avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapors/spray, and using only in a well-ventilated area .

properties

IUPAC Name

tetralithium;[[[(2R,3S,5R)-5-[5-[(E)-3-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]prop-1-enyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H45N6O17P3S.4Li/c35-19-13-24(49-20(19)15-48-53(44,45)51-54(46,47)50-52(41,42)43)34-14-17(26(38)33-28(34)40)7-6-12-30-22(36)9-2-1-5-11-29-23(37)10-4-3-8-21-25-18(16-55-21)31-27(39)32-25;;;;/h6-7,14,18-21,24-25,35H,1-5,8-13,15-16H2,(H,29,37)(H,30,36)(H,44,45)(H,46,47)(H2,31,32,39)(H,33,38,40)(H2,41,42,43);;;;/q;4*+1/p-4/b7-6+;;;;/t18-,19-,20+,21-,24+,25-;;;;/m0..../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MILWLQSTMVVCQV-MAKHBLPBSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].[Li+].[Li+].[Li+].C1C(C(OC1N2C=C(C(=O)NC2=O)C=CCNC(=O)CCCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[Li+].[Li+].[Li+].[Li+].C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)/C=C/CNC(=O)CCCCCNC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H41Li4N6O17P3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

886.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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